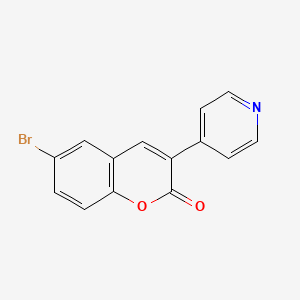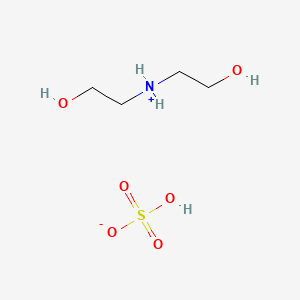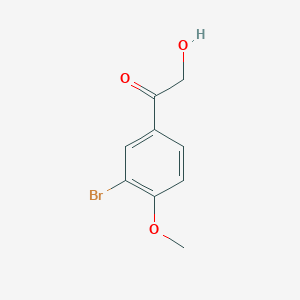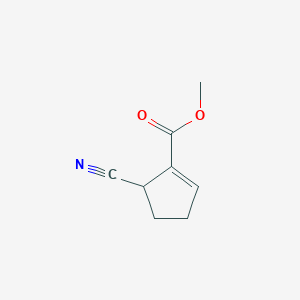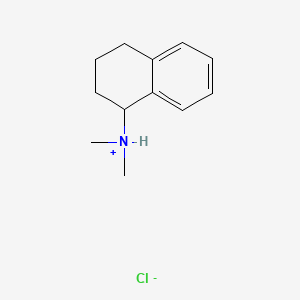
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C12H18N2·HCl. This compound is a derivative of 1-naphthylamine, where the naphthalene ring is partially hydrogenated, and the amino group is dimethylated and protonated to form the hydrochloride salt. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride typically involves the hydrogenation of 1-naphthylamine followed by dimethylation of the amino group. The hydrogenation process can be carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The dimethylation is achieved using formaldehyde and formic acid in a reductive amination reaction. The final step involves the protonation of the dimethylated amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The hydrogenation process is conducted in large reactors with efficient mixing and temperature control. The dimethylation and protonation steps are also scaled up, with careful monitoring of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced further to form fully hydrogenated derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Fully hydrogenated naphthylamine derivatives.
Substitution: Various N-substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride can be compared with other similar compounds such as:
1-Naphthylamine: The parent compound, which lacks the tetrahydro and dimethyl modifications.
1,2,3,4-Tetrahydro-1-naphthylamine: A partially hydrogenated derivative without the dimethylation.
N,N-Dimethyl-1-naphthylamine: A dimethylated derivative without the tetrahydro modification.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64037-84-9 |
|---|---|
Molekularformel |
C12H18ClN |
Molekulargewicht |
211.73 g/mol |
IUPAC-Name |
dimethyl(1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |
InChI |
InChI=1S/C12H17N.ClH/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12;/h3-4,6,8,12H,5,7,9H2,1-2H3;1H |
InChI-Schlüssel |
HOTBMCBCFZIYLH-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)C1CCCC2=CC=CC=C12.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
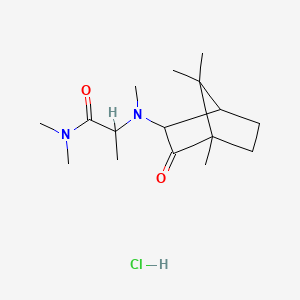
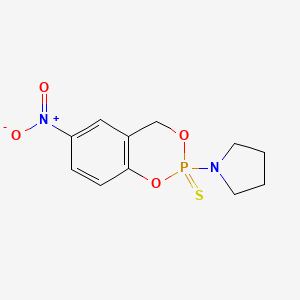
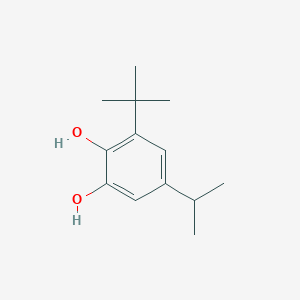
![7H-Benz[de]anthracen-7-one, 3,9-dichloro-](/img/structure/B13777355.png)
![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
